molecular formula C5H4N2O3 B1295588 2-oxo-3H-pyrimidine-4-carboxylic acid CAS No. 89379-73-7

2-oxo-3H-pyrimidine-4-carboxylic acid

Cat. No. B1295588
CAS RN: 89379-73-7
M. Wt: 140.1 g/mol
InChI Key: OEPPJKDEBZBNNG-UHFFFAOYSA-N
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Description

2-oxo-3H-pyrimidine-4-carboxylic acid is a chemical compound that is part of a broader class of pyrimidine derivatives. These compounds are known for their diverse range of biological activities and are often explored for their potential therapeutic applications. The structure of 2-oxo-3H-pyrimidine-4-carboxylic acid features a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of this compound is the presence of a keto group (2-oxo) and a carboxylic acid group (4-carboxylic acid) on the pyrimidine ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, which are structurally related to 2-oxo-3H-pyrimidine-4-carboxylic acid, has been achieved through a series of reactions that yield compounds with antiallergenic activity . Another related compound, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, was synthesized using a parallel solution-phase approach starting from itaconic acid . These methods highlight the versatility and complexity of synthesizing pyrimidine derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can significantly influence their biological activity. For example, the crystal structure of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a related compound, shows that the dihydropyrimidine ring adopts a screw-boat conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds . Similarly, the structure of ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate features a distorted boat conformation of the pyrimidine ring . These structural insights are crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that can modify their structure and biological properties. For instance, the bromination of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids pyrimidin-2-ylamides occurs at the 5 position of the pyrimidine ring, except for the 1-allyl derivative, which undergoes heterocyclization . The tautomerism of 2-aryl-6-oxohexahydropyrimidine-4-carboxylic acid sodium salts between cyclic and linear forms has been observed using NMR spectroscopy . These reactions are indicative of the dynamic nature of pyrimidine chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The presence of different substituents on the pyrimidine ring can affect properties such as solubility, melting point, and reactivity. For example, the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides has been studied, and their structures were confirmed by NMR spectral data . Additionally, quantum chemical studies have been performed to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones, providing insights into the mechanism of ipso-substitution of the methyl group by the nitro group .

Scientific Research Applications

  • Scientific Field: Pharmacology

    • Application : Pyrimidines, including derivatives like “2-oxo-3H-pyrimidine-4-carboxylic acid”, have been found to display a range of pharmacological effects .
    • Methods of Application : The specific methods of application can vary widely depending on the specific derivative and its intended use. Generally, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their pharmacological effects .
    • Results : Pyrimidines have been found to have antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . The specific results would depend on the exact derivative and the conditions of the experiment .
  • Scientific Field: Organic Chemistry

    • Application : “2-oxo-3H-pyrimidine-4-carboxylic acid” is a chemical compound that can be used in various organic synthesis processes .
    • Methods of Application : This compound is typically stored at room temperature and used as a reagent in chemical reactions .
    • Results : The outcomes of these reactions would depend on the specific reaction conditions and the other reagents used .
  • Scientific Field: Drug Discovery
    • Application : Pyrrolidine, a derivative of pyrimidines, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-oxo-1H-pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-4(9)3-1-2-6-5(10)7-3/h1-2H,(H,8,9)(H,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPPJKDEBZBNNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289419
Record name 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-3H-pyrimidine-4-carboxylic acid

CAS RN

89379-73-7
Record name 89379-73-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60805
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Oxo-2,3-dihydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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